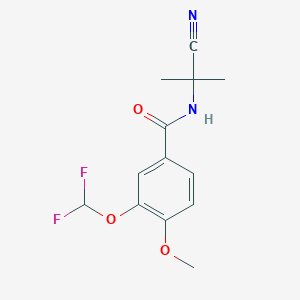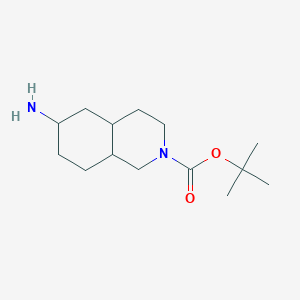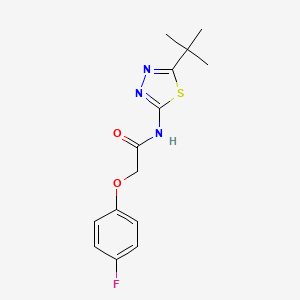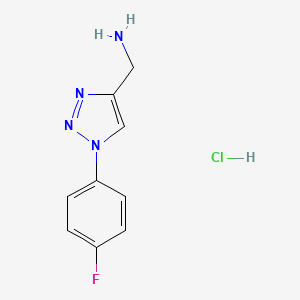
N-(1-cyano-1-methylethyl)-3-(difluoromethoxy)-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyano-1-methylethyl)-3-(difluoromethoxy)-4-methoxybenzamide, also known as CFM-2, is a chemical compound that has been the focus of scientific research due to its potential as a therapeutic agent. It was first synthesized in the late 1990s and has since been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
作用机制
The mechanism of action of N-(1-cyano-1-methylethyl)-3-(difluoromethoxy)-4-methoxybenzamide involves its interaction with various molecular targets, including enzymes and receptors. One of the main targets of N-(1-cyano-1-methylethyl)-3-(difluoromethoxy)-4-methoxybenzamide is the proteasome, a protein complex that plays a crucial role in the degradation of intracellular proteins. N-(1-cyano-1-methylethyl)-3-(difluoromethoxy)-4-methoxybenzamide has been shown to inhibit the activity of the proteasome, leading to the accumulation of intracellular proteins and ultimately inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(1-cyano-1-methylethyl)-3-(difluoromethoxy)-4-methoxybenzamide has been shown to have various biochemical and physiological effects, depending on the context of its application. In cancer cells, N-(1-cyano-1-methylethyl)-3-(difluoromethoxy)-4-methoxybenzamide induces apoptosis and inhibits cell proliferation. In neurons, N-(1-cyano-1-methylethyl)-3-(difluoromethoxy)-4-methoxybenzamide has been shown to protect against oxidative stress and reduce inflammation. In immune cells, N-(1-cyano-1-methylethyl)-3-(difluoromethoxy)-4-methoxybenzamide has been shown to modulate the immune response and reduce inflammation.
实验室实验的优点和局限性
The advantages of using N-(1-cyano-1-methylethyl)-3-(difluoromethoxy)-4-methoxybenzamide in lab experiments include its specificity for molecular targets, its ability to induce apoptosis in cancer cells, and its potential as a therapeutic agent in various fields. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
未来方向
There are several future directions for research on N-(1-cyano-1-methylethyl)-3-(difluoromethoxy)-4-methoxybenzamide, including:
1. Further studies on its mechanism of action and molecular targets.
2. Clinical trials to evaluate its potential as a therapeutic agent in various fields, including cancer research, neuroscience, and immunology.
3. Development of new derivatives and analogs of N-(1-cyano-1-methylethyl)-3-(difluoromethoxy)-4-methoxybenzamide with improved specificity and efficacy.
4. Studies on the potential side effects and toxicity of N-(1-cyano-1-methylethyl)-3-(difluoromethoxy)-4-methoxybenzamide in vivo.
5. Development of new methods for the synthesis and purification of N-(1-cyano-1-methylethyl)-3-(difluoromethoxy)-4-methoxybenzamide and its derivatives.
合成方法
The synthesis of N-(1-cyano-1-methylethyl)-3-(difluoromethoxy)-4-methoxybenzamide involves several chemical reactions, including the reaction of 3-(difluoromethoxy)-4-methoxybenzoyl chloride with 2-amino-2-methylpropanenitrile in the presence of a base. The resulting product is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学研究应用
N-(1-cyano-1-methylethyl)-3-(difluoromethoxy)-4-methoxybenzamide has been studied for its potential as a therapeutic agent in various fields, including cancer research, neuroscience, and immunology. In cancer research, N-(1-cyano-1-methylethyl)-3-(difluoromethoxy)-4-methoxybenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In neuroscience, N-(1-cyano-1-methylethyl)-3-(difluoromethoxy)-4-methoxybenzamide has been studied for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. In immunology, N-(1-cyano-1-methylethyl)-3-(difluoromethoxy)-4-methoxybenzamide has been shown to modulate the immune response and reduce inflammation.
属性
IUPAC Name |
N-(2-cyanopropan-2-yl)-3-(difluoromethoxy)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N2O3/c1-13(2,7-16)17-11(18)8-4-5-9(19-3)10(6-8)20-12(14)15/h4-6,12H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEULECTHUTXIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC(=O)C1=CC(=C(C=C1)OC)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-methylisoxazol-5-yl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2614387.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-cyclopropylidenepiperidine-1-carboxamide](/img/structure/B2614389.png)



![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylpyrrolidin-3-yl]acetic acid](/img/structure/B2614395.png)

![N-[1-(3-methoxyphenyl)ethyl]-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide](/img/structure/B2614397.png)
![N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2614399.png)
amino}acetamide](/img/structure/B2614403.png)



![1-[4-(1H-pyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2614408.png)